molecular formula C16H18F3N3OS B2540271 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207002-74-1

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2540271
CAS No.: 1207002-74-1
M. Wt: 357.4
InChI Key: BCXMEMQHLJBLHL-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One possible route includes:

    Formation of the intermediate: The initial step might involve the reaction of 2-(thiophen-3-yl)ethylamine with dimethylamine under controlled conditions to form the intermediate 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine.

    Urea formation: The intermediate can then be reacted with 2-(trifluoromethyl)phenyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)urea: Contains a chloro group instead of a trifluoromethyl group, potentially altering its chemical properties.

Uniqueness

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which can significantly influence its electronic properties, reactivity, and potential biological activity.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3OS/c1-22(2)14(11-7-8-24-10-11)9-20-15(23)21-13-6-4-3-5-12(13)16(17,18)19/h3-8,10,14H,9H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXMEMQHLJBLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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